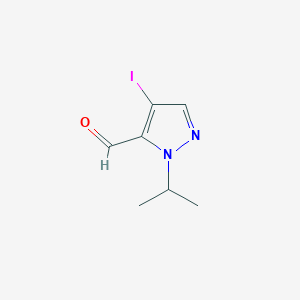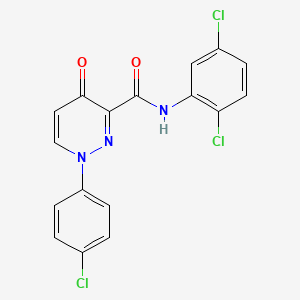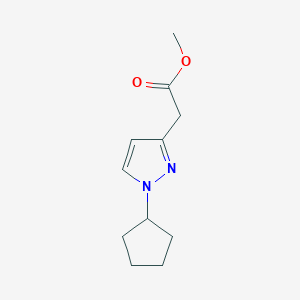![molecular formula C20H16N6 B15112536 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15112536.png)
3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. This compound is characterized by its unique tricyclic structure, which includes a pyrazole ring fused with a triazole and a pyrimidine ring. The presence of methylphenyl groups at positions 2 and 4 adds to its structural complexity and potential for diverse chemical reactivity.
Vorbereitungsmethoden
The synthesis of 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride to afford the corresponding 4-chloro-1H-pyrazolo[3,4-d]pyrimidines . Subsequent reactions with appropriate aromatic aldehydes and hydrazine derivatives lead to the formation of the desired tricyclic structure.
Analyse Chemischer Reaktionen
3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antitubercular agent and its ability to inhibit specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors critical for the survival of microorganisms. The compound’s tricyclic structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines with different substituents. For example:
1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones: These compounds serve as precursors in the synthesis of the target compound.
Substituted thiosemicarbazides: These compounds have shown similar antimicrobial activities and are used as scaffolds for developing new antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C20H16N6 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
5-(2-methylphenyl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6/c1-13-7-9-15(10-8-13)26-18-17(11-22-26)20-24-23-19(25(20)12-21-18)16-6-4-3-5-14(16)2/h3-12H,1-2H3 |
InChI-Schlüssel |
BHGGXBMPTCRSNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15112467.png)
![Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B15112473.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine](/img/structure/B15112481.png)
![N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide](/img/structure/B15112482.png)

![5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112484.png)
![2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112488.png)
![3-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione](/img/structure/B15112500.png)
![5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112517.png)

![1-[5-(Pyridin-4-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15112526.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B15112547.png)
